
Lysergide tartrate, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysergide tartrate, L- is discontinued (DEA controlled substance).
Applications De Recherche Scientifique
Teratogenicity Studies
Lysergide tartrate, also known as LSD, was studied for its potential teratogenic effects. Roux, Dupuis, and Aubry (1970) found that administering lysergic acid diethylamide tartrate to pregnant rats, mice, and hamsters showed no evidence of abortifacient, teratogenic, or growth-depressing effects, indicating its relative safety in this regard (Roux, Dupuis, & Aubry, 1970).
Behavioral and Neurological Effects
Lysergide tartrate's effects on behavior and the nervous system have been extensively studied. Horovitz et al. (1965) observed that doses of LSD in cats altered behavior and electroencephalographic (EEG) patterns, showing its significant impact on neurological functions (Horovitz, Mulroy, Waldron, & Leaf, 1965). Nandy and Bourne (1964) also investigated LSD's effects on enzymes like cholinesterases and monoamine oxidase in the spinal cord, which could contribute to the mechanism of hallucination (Nandy & Bourne, 1964).
Psychotherapeutic Potential
The psychotherapeutic applications of lysergide tartrate have been a point of interest. Passie et al. (2008) reviewed its use in psychiatric research for producing “experimental psychosis” and in psychotherapeutic procedures. They also noted the renewed scientific interest in LSD for brain research and experimental treatments (Passie, Halpern, Stichtenoth, Emrich, & Hintzen, 2008).
Analogs and Derivatives
The study of LSD's analogs and derivatives has been a part of research to understand its effects better. Brandt et al. (2017) conducted analytical and behavioral characterization of LSD analogs, providing insights into the similarities and differences compared to LSD (Brandt, Kavanagh, Westphal, Elliott, Wallach, Colestock, Burrow, Chapman, Stratford, Nichols, & Halberstadt, 2017).
Impact on Social Behaviors
The influence of LSD on social behaviors and interactions has also been explored. Cheek and Holstein (1971) examined its effects on social behaviors using the Bales Interaction Process Analysis technique, revealing changes in interaction patterns under the influence of LSD (Cheek & Holstein, 1971).
Clinical Trials and Therapeutic Use
A systematic review by Fuentes, Fonseca, Elices, Farré, and Torrens (2020) summarized randomized-controlled clinical trials assessing LSD's potential use in psychiatry. They found positive outcomes, particularly in the treatment of alcoholism, indicating its therapeutic potential (Fuentes, Fonseca, Elices, Farré, & Torrens, 2020).
Propriétés
Numéro CAS |
35606-16-7 |
|---|---|
Nom du produit |
Lysergide tartrate, L- |
Formule moléculaire |
C24H31N3O7 |
Poids moléculaire |
473.526 |
Nom IUPAC |
Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-methyl-, (5alpha,8alpha)-, (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m01/s1 |
Clé InChI |
HQMPRARIZOUKRO-XSTQYTKXSA-N |
SMILES |
[H][C@]1(N(C)C[C@@H](C(N(CC)CC)=O)C=C12)CC3=CNC4=C3C2=CC=C4.O=C(O)[C@H](O)[C@@H](O)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysergide tartrate, L- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



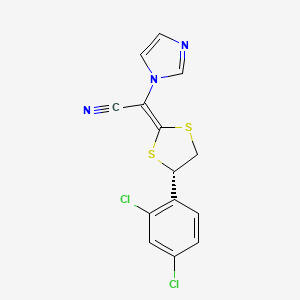
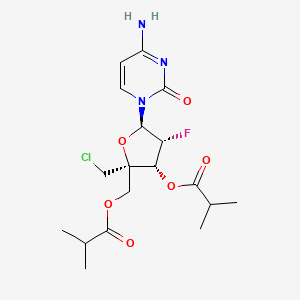
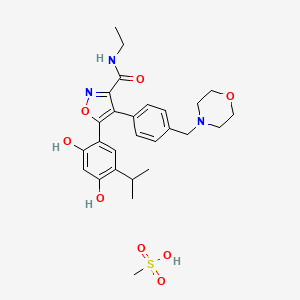
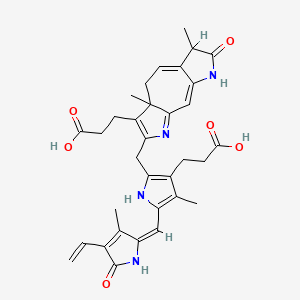
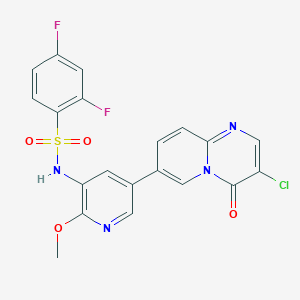
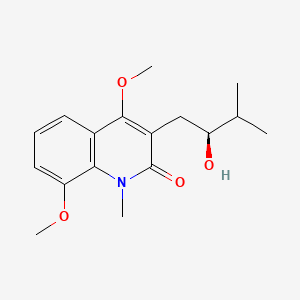
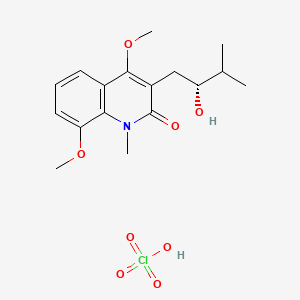
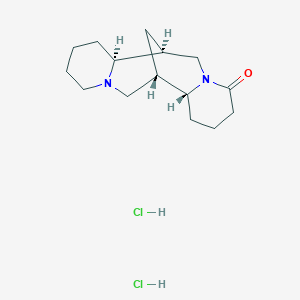
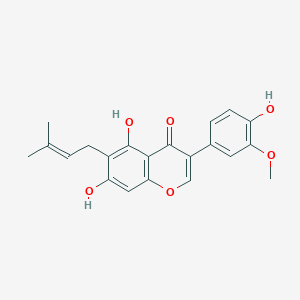
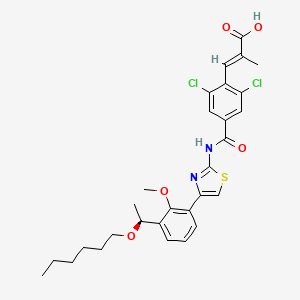


![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)